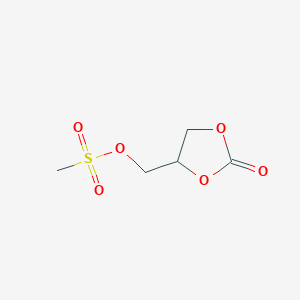

Glycerol carbonate mesylate

CAS No.:

Cat. No.: VC18931973

Molecular Formula: C5H8O6S

Molecular Weight: 196.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O6S |

|---|---|

| Molecular Weight | 196.18 g/mol |

| IUPAC Name | (2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |

| Standard InChI | InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |

| Standard InChI Key | MYTOZGCDKPCNRB-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OCC1COC(=O)O1 |

Introduction

Structural and Molecular Characteristics

Glycerol carbonate mesylate is synthesized via the mesylation of glycerol carbonate, where a hydroxyl group is replaced by a methanesulfonyl group. The molecular formula is C₅H₈O₆S, with a molecular weight of 196.18 g/mol . The mesyl group (-SO₂CH₃) enhances the compound’s reactivity, making it a versatile intermediate in nucleophilic substitution reactions.

Table 1: Basic Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₈O₆S | |

| Molecular weight | 196.18 g/mol | |

| Density | Not reported | — |

| Melting point | Not reported | — |

| Boiling point | Not reported | — |

| Flash point | Not reported | — |

Synthesis Pathways

While no direct synthesis methods for glycerol carbonate mesylate are documented, its preparation can be inferred from analogous mesylation reactions:

Mesylation of Glycerol Carbonate

Glycerol carbonate contains two hydroxyl groups, which can react with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine):

The reaction typically proceeds under anhydrous conditions at 0–25°C .

Alternative Routes

-

Transesterification: Reaction of glycerol mesylate with cyclic carbonates like ethylene carbonate .

-

Enzymatic catalysis: Lipase-mediated processes, though unverified for this specific compound .

Reactivity and Functional Utility

The mesyl group acts as a superior leaving group, enabling applications in:

-

Pharmaceutical intermediates: Facilitating C-O bond cleavage in prodrug synthesis.

-

Polymer chemistry: As a crosslinking agent or monomer modifier .

-

Surfactants: Potential emulsifier due to polar sulfonate and carbonate groups .

Challenges and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume